1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea
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Overview
Description
1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea is a synthetic organic compound that features a furan ring substituted with a bromophenyl group and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 3-phenylurea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes . In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Shares the furan and bromophenyl moieties but differs in the functional groups attached to the furan ring.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring but has different substituents and a thiadiazole ring.
Uniqueness
1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea is unique due to its specific combination of a furan ring with a bromophenyl group and a phenylurea moiety
Properties
IUPAC Name |
1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c19-14-8-6-13(7-9-14)17-11-10-16(24-17)12-20-22-18(23)21-15-4-2-1-3-5-15/h1-12H,(H2,21,22,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTQKDCVJLREIR-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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